![molecular formula C28H20ClN5O B15000161 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15000161.png)
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoic acid derivatives with acid chlorides to form substituted anthranilates, which then undergo cyclization to yield benzoxazin-4-ones. These intermediates are further treated with ammonia or amines to produce the desired quinazolinone derivatives .
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a simpler structure.
Quinazolinone: A closely related compound with similar biological activities.
Indole Derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of structural features, which confer specific biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility and significance in scientific research .
Properties
Molecular Formula |
C28H20ClN5O |
---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C28H20ClN5O/c29-20-11-12-23-21(15-20)26(18-9-5-2-6-10-18)33-28(31-23)34-27-30-16-22-24(32-27)13-19(14-25(22)35)17-7-3-1-4-8-17/h1-12,15-16,19H,13-14H2,(H,30,31,32,33,34) |
InChI Key |
ZPDSSYWRIVKGJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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